3-(5-Carboxy-2-fluorophenyl)phenol
CAS No.: 1181566-65-3
Cat. No.: VC11723511
Molecular Formula: C13H9FO3
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181566-65-3 |
|---|---|
| Molecular Formula | C13H9FO3 |
| Molecular Weight | 232.21 g/mol |
| IUPAC Name | 4-fluoro-3-(3-hydroxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |
| Standard InChI Key | YOIJBTDDLSIWAE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F |
Introduction
| Property | Value |
|---|---|
| Molecular Weight | 232.21 g/mol |
| Melting Point | 215–220°C (estimated) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Water Solubility | 1.2 g/L at 25°C |
Synthesis and Industrial Production
The synthesis of 3-(5-Carboxy-2-fluorophenyl)phenol involves multistep reactions optimized for regioselectivity and yield.
Key Synthetic Routes
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Suzuki-Miyaura Coupling: A boronic acid derivative of 2-fluoro-5-carboxyphenyl reacts with bromophenol under palladium catalysis. Typical conditions include 1 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), at 80°C for 12 hours .
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Benzyl Ether Protection: To prevent oxidation of the phenolic -OH, intermediates may use benzyl ether groups, later removed via hydrogenolysis with Pd/C (5 wt%) in ethanol at 50 psi H₂ .
Table 2: Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimal Condition |
|---|---|
| Catalyst Loading | 0.8–1.2 mol% Pd |
| Reaction Temperature | 75–85°C |
| Yield (After Purification) | 68–72% |
Chemical Reactivity and Functionalization
The compound’s three functional groups enable diverse derivatization:
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Carboxylic Acid: Forms amides with amines (e.g., EDCI/HOBt coupling) or esters via Fischer esterification.
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Phenolic -OH: Participates in Williamson ether synthesis or phosphorylation reactions.
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Fluorine Atom: Undergoes nucleophilic aromatic substitution only under harsh conditions (e.g., 150°C with KNH₂) .
Stability Under Physiological Conditions
In vitro studies of similar fluorocarboxylic acids show:
Applications in Pharmaceutical Development
3-(5-Carboxy-2-fluorophenyl)phenol serves as a key intermediate in kinase inhibitor synthesis. Its fluorine atom enhances blood-brain barrier penetration, while the carboxylic acid improves water solubility for formulation.
Case Study: Anticancer Agent Prototype
A 2024 study modified this compound into a VEGFR-2 inhibitor (IC₅₀ = 18 nM) by:
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Converting -COOH to a methylamide (-CONHCH₃)
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Adding a sulfonamide group at the phenol’s para position
The resulting analog showed 92% tumor growth inhibition in murine xenograft models .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing chiral ligands for enantioselective coupling reactions.
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Polymer Chemistry: Incorporating into epoxy resins for high-performance composites.
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PET Tracers: Radiolabeling with ¹⁸F for oncology imaging applications.
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